Terbium oxalate decahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

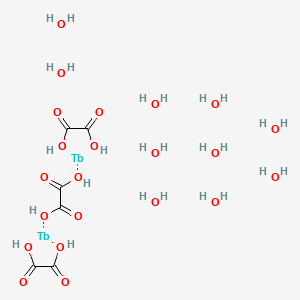

Terbium oxalate decahydrate is a chemical compound with the formula Tb₂(C₂O₄)₃·10H₂O. It is the oxalate salt of terbium, a rare earth element. This compound appears as a white solid and exhibits green fluorescence under ultraviolet light

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium oxalate decahydrate can be synthesized by reacting terbium(III) chloride with oxalic acid in an aqueous solution. The reaction typically proceeds as follows: [ \text{2 TbCl}_3 + 3 \text{H}_2\text{C}_2\text{O}_4 + 10 \text{H}_2\text{O} \rightarrow \text{Tb}_2(\text{C}_2\text{O}_4)_3 \cdot 10 \text{H}_2\text{O} + 6 \text{HCl} ] The resulting product is then filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous precipitation methods using microchannel reactors. This approach allows for precise control over the morphology and particle size distribution of the product .

Types of Reactions:

Thermal Decomposition: When heated, this compound gradually loses water and becomes anhydrous.

Reaction with Acids: this compound reacts with hydrochloric acid to form terbium oxalate chloride hydrate.

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Hydrochloric Acid: Reacts with this compound to form terbium oxalate chloride hydrate.

Major Products Formed:

Terbium(III,IV) Oxide: Formed upon thermal decomposition of this compound.

Terbium Oxalate Chloride Hydrate: Formed when reacting with hydrochloric acid.

Aplicaciones Científicas De Investigación

Terbium oxalate decahydrate has a wide range of applications in scientific research:

Luminescent Materials: Due to its green fluorescence, it is used in the development of phosphors for fluorescent lamps and display panels.

Nanotechnology: Terbium oxalate nanocrystals are explored for their potential in bioimaging and medical diagnostics.

Catalysis: It serves as a catalyst in various chemical reactions.

Magnetic Materials: Utilized in the manufacture of magnetic materials.

Mecanismo De Acción

The luminescent properties of terbium oxalate decahydrate are attributed to the electronic transitions within the terbium ions. When excited by ultraviolet light, the terbium ions emit green light due to transitions from the excited state to the ground state. This process involves the 5D₄ to 7F₅ transition, which is responsible for the intense green emission .

Comparación Con Compuestos Similares

Europium Oxalate Decahydrate: Similar in structure and luminescent properties but emits red light instead of green.

Gadolinium Oxalate Decahydrate: Another rare earth oxalate with different magnetic properties.

Uniqueness of Terbium Oxalate Decahydrate: this compound is unique due to its intense green fluorescence, making it particularly valuable in applications requiring green-emitting phosphors. Its stability and ease of synthesis further enhance its appeal for industrial and research applications .

Propiedades

Fórmula molecular |

C6H26O22Tb2 |

|---|---|

Peso molecular |

768.11 g/mol |

Nombre IUPAC |

oxalic acid;terbium;decahydrate |

InChI |

InChI=1S/3C2H2O4.10H2O.2Tb/c3*3-1(4)2(5)6;;;;;;;;;;;;/h3*(H,3,4)(H,5,6);10*1H2;; |

Clave InChI |

ZKMPJHKXJPRJBW-UHFFFAOYSA-N |

SMILES canónico |

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.O.O.O.O.O.O.O.O.O.[Tb].[Tb] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methyl}oxirane](/img/structure/B14660992.png)

![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)